REACTION_CXSMILES
|
C(NCC1SC([B:10]([OH:12])[OH:11])=CC=1)C.[CH2:13]([CH:15]([CH2:47][CH3:48])[CH2:16][NH:17][CH2:18][C:19]1[S:23][C:22](C2C=C3C(=C(C(N)=O)C=2)NC=C3C2CCN(S(CC)(=O)=O)CC2)=[CH:21][CH:20]=1)[CH3:14].C(C1SC(B(O)O)=CC=1)=O.[BH3-]C#N.[Na+].C(C(CC)CN)C>CO>[CH2:13]([CH:15]([CH2:47][CH3:48])[CH2:16][NH:17][CH2:18][C:19]1[S:23][C:22]([B:10]([OH:12])[OH:11])=[CH:21][CH:20]=1)[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)NCC1=CC=C(S1)B(O)O
|
Name
|
5-(5-{[(2-ethylbutyl)amino]methyl}-2-thienyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CNCC1=CC=C(S1)C=1C=C2C(=CNC2=C(C1)C(=O)N)C1CCN(CC1)S(=O)(=O)CC)CC
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(S1)B(O)O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
C(C)C(CN)CC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 20 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
The vial was capped
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a 2 g SCX cartridge (pre-equilibrated with 3 mL MeOH)
|
Type
|
WASH
|
Details
|
eluting in sequence with MeOH (6 mL)
|
Type
|
CONCENTRATION
|
Details
|
The NH3/MeOH fraction was concentrated under a stream of nitrogen
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CNCC1=CC=C(S1)B(O)O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |